

Technical Guide: Certificate of Analysis for Lamivudine-13C,15N2,d2

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Compound of Interest		
Compound Name:	Lamivudine-13C,15N2,d2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound **Lamivudine-13C,15N2,d2**. This internal standard is critical for the accurate quantification of Lamivudine in biological matrices during preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for **Lamivudine-13C,15N2,d2**. These values are representative and may vary slightly between manufacturing lots.

Table 1: Identity and Purity

Parameter	Specification	Result
Chemical Formula	C7H9NO3S ¹³ C ¹⁵ N2D2	Conforms
Molecular Weight	234.25 g/mol	234.25
Purity (by HPLC)	≥ 98%	99.5%
Chemical Purity (by NMR)	≥ 98%	Conforms

Table 2: Isotopic Enrichment



Parameter	Specification	Result
Isotopic Enrichment	>95%	>99%
Deuterium Incorporation	≥ 99 atom % D	Conforms
Carbon-13 Incorporation	≥ 99 atom % ¹³ C	Conforms
Nitrogen-15 Incorporation	≥ 99 atom % ¹⁵ N	Conforms

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify **Lamivudine-13C,15N2,d2** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of the labeled Lamivudine.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 μm) is commonly used.[1][2]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically around 0.8 to 1.0 mL/min.[3][4]
- Detection: UV detection at a wavelength of 270 nm.[3]
- Procedure:
 - A standard solution of Lamivudine-13C,15N2,d2 is prepared in a suitable solvent (e.g., methanol or water/methanol mixture).
 - The solution is injected into the HPLC system.



- The chromatogram is recorded, and the area of the main peak corresponding to Lamivudine-13C,15N2,d2 is measured.
- Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic enrichment of the labeled compound. **Lamivudine-13C,15N2,d2** is often used as an internal standard in the bioanalysis of Lamivudine.[1][2]

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[4]
- MS/MS Transition: The specific precursor-to-product ion transition for Lamivudine-13C,15N2,d2 is monitored. For example, a transition of m/z 233.27 -> 115.20 has been reported.[2]
- Procedure:
 - A dilute solution of the compound is infused or injected into the LC-MS/MS system.
 - The mass spectrum is acquired to confirm the molecular weight of the labeled compound.
 - The specific MS/MS transition is monitored to confirm the structure and identity.
 - The isotopic distribution is analyzed to determine the level of isotopic enrichment by comparing the signal intensity of the labeled compound to any residual unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation



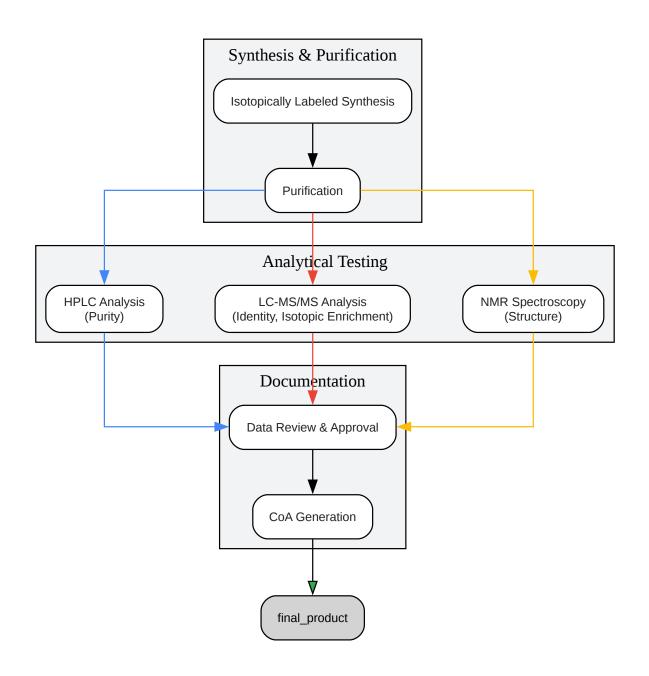
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to ensure that the isotopic labels are in the correct positions.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is used.
- Procedure:
 - A small amount of the sample is dissolved in the deuterated solvent.
 - ¹H and ¹³C NMR spectra are acquired.
 - The chemical shifts, coupling constants, and peak integrations are analyzed to confirm that the structure is consistent with Lamivudine.
 - The absence or significant reduction of signals at the labeled positions in the ¹³C spectrum and the specific splitting patterns in the ¹H spectrum confirm the location of the isotopic labels.

Mandatory Visualizations Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for the generation of a Certificate of Analysis for **Lamivudine-13C,15N2,d2**.





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Caption: Workflow for the synthesis, testing, and certification of Lamivudine-13C,15N2,d2.

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